4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate
Description
4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester featuring a benzenesulfonyl core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a 4-ethylphenyl ester moiety at the sulfonate group. This compound belongs to a class of aromatic sulfonates, which are characterized by their sulfonyl ester functional group (–SO$_2$–O–). The 5-chloro-2-methoxy substitution pattern on the benzene ring is structurally analogous to bioactive molecules, including sulfonamide-based pharmaceuticals (e.g., glyburide derivatives) .
Properties
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-3-11-4-7-13(8-5-11)20-21(17,18)15-10-12(16)6-9-14(15)19-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNIVOBQGSFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-ethylphenyl 5-chloro-2-methoxybenzenesulfonate and related compounds, with insights drawn from the provided evidence:
Key Comparison Points
Functional Group Influence
- Sulfonate esters (target compound) are less polar than sulfonamides (e.g., compound in ) due to the absence of hydrogen-bonding –NH groups. This confers higher membrane permeability, making sulfonates more suitable for prodrug applications .
- Amides (e.g., ) exhibit strong hydrogen-bonding capacity, enhancing solubility but limiting passive diffusion across biological membranes.
5-Chloro-2-methoxy substitution is conserved across multiple compounds (), suggesting a pharmacophoric role in binding to biological targets, such as sulfonylurea receptors in antidiabetic drugs .
Biological Activities
- Imidazolidin-2,4-dione derivatives (e.g., IM-3 in ) demonstrate CNS activity, while sulfonamides and benzamides are linked to antidiabetic and antimicrobial effects . The target compound’s sulfonate ester may exhibit distinct reactivity, such as alkylation of biomolecules.
Synthesis Methods Sulfonate esters are typically synthesized via reaction of sulfonyl chlorides with alcohols, whereas sulfonamides require nucleophilic substitution with amines . Imidazolidinones () employ Strecker synthesis, highlighting divergent synthetic pathways for structurally related compounds.
Research Findings and Data Tables
Physicochemical Properties (Inferred)
Biological Activity
4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate is an organic compound classified as a sulfonate, notable for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features an ethylphenyl group attached to a chlorinated methoxybenzenesulfonate moiety, which influences its reactivity and biological interactions. The presence of the chlorine atom at the 5-position is significant for its chemical behavior compared to similar compounds.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate group may facilitate nucleophilic interactions, while the chlorinated aromatic system can engage in electrophilic interactions. Such properties may modulate enzyme activities and influence cellular pathways.
Anticancer Activity
Research indicates that sulfonated compounds often exhibit anticancer properties. A study evaluating various synthesized compounds against human non-small cell lung cancer (A549) cells showed that halogenated derivatives exhibited significant inhibitory effects. Although specific data on this compound is limited, similar compounds have demonstrated IC50 values in the low micromolar range, suggesting potential efficacy in cancer treatment .
Anti-inflammatory Properties
Compounds with sulfonate groups have been studied for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. While direct studies on this specific compound are sparse, related structures have shown promise in reducing inflammation in various models.
Case Studies
-
Case Study on Anticancer Efficacy :
A series of flavonoid compounds were synthesized and tested for their anticancer properties against A549 cells. Among these, a compound with a similar structure to this compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents like 5-fluorouracil, indicating a strong potential for further development as an anticancer agent . -
Case Study on Mechanistic Insights :
In another investigation, researchers explored the apoptotic pathways activated by halogenated flavonoids in cancer cells. The findings suggested that these compounds induce apoptosis through mitochondrial pathways and caspase activation, which may also apply to the mechanisms of action for sulfonated derivatives like this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine atom at position 5 | Potential anticancer and anti-inflammatory properties |
| 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate | Bromine atom instead of chlorine | Similar biological activities observed |
| 5-Chloro-2-methoxybenzenesulfonic acid | Lacks ethylphenyl group | Lower reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
